molecular formula C11H14ClF2NO B1436367 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride CAS No. 2060037-98-9

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B1436367
CAS No.: 2060037-98-9
M. Wt: 249.68 g/mol
InChI Key: CWJMZXTXDDBKBX-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative designed for advanced pharmaceutical research and development. Its core value lies in its role as a versatile scaffold in medicinal chemistry, particularly in the exploration of novel therapeutics for central nervous system (CNS) disorders and metabolic diseases. The incorporation of the 3,3-difluoropyrrolidine motif is a strategic modification known to enhance key physicochemical properties of drug candidates. This includes influencing the pKa of the adjacent nitrogen atom, improving metabolic stability, and increasing membrane permeability, which are critical factors for developing compounds that can effectively engage targets within the central nervous system . The structural features of this compound, specifically the difluorinated pyrrolidine ring, have been identified as a privileged scaffold in the design of potent and selective enzyme inhibitors. For instance, analogous 3,3-difluoropyrrolidine structures have been utilized as key components in the development of highly potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes, demonstrating the scaffold's utility in creating orally active therapeutics . Furthermore, the 4-(4-methoxyphenyl) substituent provides a handle for further structural diversification, allowing researchers to fine-tune selectivity and affinity against a range of biological targets. This makes the compound a valuable intermediate for constructing compound libraries aimed at high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13;/h2-5,10,14H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJMZXTXDDBKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Pyrrolidine Ring Formation

  • The synthesis often begins with 4-methoxyphenylacetaldehyde, which undergoes cyclization to form the pyrrolidine ring. This can be achieved via condensation with appropriate amines or amino acid derivatives, followed by intramolecular cyclization.

  • For example, literature reports the use of amino acid esters and aryl aldehydes in the presence of bases and iodine catalysts to form multisubstituted pyrrolidines in one-pot reactions. A typical reaction involves mixing an aryl aldehyde, an amino acid ester hydrochloride, and a chalcone with potassium carbonate and iodine in tetrahydrofuran at elevated temperature (around 80 °C) to yield substituted pyrrolidines in good yields (up to 93%).

Introduction of the Difluoro Group

  • The gem-difluoro substitution at the 3-position is introduced through fluorination reactions, often using specialized fluorinating agents such as DAST (diethylaminosulfur trifluoride) or related reagents.

  • A reported method involves the fluorination of pyrrolidine intermediates bearing hydroxyl or keto groups at the 3-position. For instance, tert-butyl 4-fluoro-2-phenyl-pyrrolidine-1-carboxylate was synthesized by treatment of the corresponding hydroxy-pyrrolidine with DAST in dichloromethane at 0 °C for 1.5 hours, followed by workup to isolate the fluorinated product with moderate yield (57%).

  • For the gem-difluoro group specifically, dehydrofluorination of trifluoromethylated β-lactams has been explored, although yields and reaction conditions vary significantly depending on the base and temperature used. Lithium hexamethyldisilazide (LiHMDS) was found effective at –10 °C to room temperature, achieving up to 66% yield under optimized conditions.

Salt Formation

  • The free base pyrrolidine derivative is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability and facilitate isolation.

  • The hydrochloride salt form is the common isolated form for this compound, as reflected in its molecular formula C11H14ClF2NO and confirmed by spectral data.

Representative Synthesis Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization 4-methoxyphenylacetaldehyde + amine + base + I2 in THF, 80 °C, 7 h 85-93 One-pot synthesis of substituted pyrrolidines
2 Fluorination (gem-difluoro) DAST in CH2Cl2, 0 °C, 1.5 h ~57 Selective fluorination of hydroxy-pyrrolidine intermediate
3 Salt formation Treatment with HCl in organic solvent or aqueous solution Quantitative Converts free base to hydrochloride salt

Research Findings and Analysis

  • The use of iodine and potassium carbonate as catalysts/base in the cyclization step significantly improves yields and reduces reaction times compared to base alone.

  • Fluorination using DAST is effective but requires careful temperature control and inert atmosphere to minimize side reactions and decomposition.

  • The choice of base and reaction temperature is critical in the gem-difluoro group introduction via dehydrofluorination pathways. LiHMDS at –10 °C to room temperature provides the best balance between yield and product stability.

  • Purification typically involves extraction, washing with brine, drying over MgSO4, filtration, and concentration under reduced pressure, followed by chromatographic purification if necessary.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Notably, it has shown promise as an inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes by regulating glucose metabolism.

Organic Synthesis

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in various chemical reactions, including:

  • Fluorination : Enhancing the reactivity of organic compounds.
  • Substitution Reactions : Allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction : Facilitating the transformation of functional groups to create derivatives with varied properties.

Material Science

The compound is also explored in materials science for developing new materials with unique properties. Its fluorinated nature can impart desirable characteristics such as increased stability and resistance to degradation.

Biological Studies

Research indicates that this compound exhibits significant biological activity. For instance:

  • It has been evaluated for cytotoxic effects against various cancer cell lines.
  • Studies have demonstrated its ability to induce apoptosis in melanoma cells through mitochondrial pathways.

Case Study 1: DPP-4 Inhibition

A study on related pyrrolidine derivatives demonstrated significant inhibition of DPP-4 activity in vitro, leading to improved glucose tolerance in diabetic models. This highlights the therapeutic potential of compounds featuring similar structural characteristics.

Case Study 2: Cytotoxicity Against Melanoma

Another investigation focused on fluorinated pyrrolidines showed that they could induce apoptosis through mitochondrial pathways in melanoma cells. This suggests that structural modifications can lead to enhanced anticancer properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro and methoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Piperidine analogs (e.g., 4,4-Difluoropiperidine HCl) exhibit lower similarity scores compared to pyrrolidine derivatives due to differences in ring strain and conformational flexibility .
  • Aromatic Modifications : 4-(Diphenylmethoxy)piperidine HCl’s bulky diphenylmethoxy group contrasts with the planar 4-methoxyphenyl substituent, impacting steric interactions and solubility .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₁H₁₂F₂NO•HCl) has a molecular weight of ~247.7 g/mol. Comparatively, 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine HCl (C₁₂H₁₅ClF₃NO) has a higher molar mass (281.7 g/mol) due to the trifluoromethyl group .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, bulky substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl) may reduce solubility compared to smaller groups like methoxyphenyl .

Biological Activity

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClF2N. The presence of difluoromethyl and methoxy groups in its structure enhances its lipophilicity and biological activity. The pyrrolidine ring contributes to its pharmacological properties by influencing receptor binding and enzyme interactions.

The mechanism of action of this compound involves interactions with various biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and metabolism.

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. For instance, studies have shown that pyrrolidine derivatives can enhance serotonergic activity, which is crucial for mood regulation.

Anticancer Properties

The compound has been evaluated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes some research findings related to its anticancer effects:

StudyCell LineIC50 (µM)Mechanism
MCF-715.63Induction of p53 expression
A54910.38Caspase activation
A37512.00Apoptotic pathway modulation

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on Antidepressant Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a possible enhancement of serotonergic signaling pathways.
  • Anticancer Evaluation : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthetic yield of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride?

  • Methodological Answer : To improve yield, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent ratios). For instance, demonstrates that controlled heating (e.g., 50°C) and gradual HCl addition in aqueous conditions can enhance crystallinity and purity . DOE allows identification of critical factors (e.g., reaction time, acid concentration) and interactions, reducing trial-and-error approaches. Statistical tools like response surface methodology (RSM) can further refine conditions .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use multi-spectral analysis :
  • NMR (¹H/¹³C/¹⁹F) to verify fluorine substitution and pyrrolidine ring conformation.
  • HPLC-MS for purity assessment (>98%) and detection of byproducts (e.g., dehalogenated species).
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in similar piperidine derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow hazard-specific precautions :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as recommended for structurally related pyrrolidine salts .
  • Neutralize waste with bicarbonate before disposal to mitigate corrosivity from HCl byproducts .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Conduct stress testing :
  • Solubility: Screen solvents (e.g., DMSO, ethanol) via phase diagrams.
  • Stability: Monitor degradation under varying pH, temperature, and light using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Use quantum mechanical (QM) calculations (e.g., DFT) to predict electronic effects of substituents on reactivity. For example, ICReDD’s workflow integrates QM-based reaction path searches to identify energetically favorable modifications (e.g., fluorination patterns) . Pair this with molecular docking to simulate target binding (e.g., enzymes or receptors) .

Q. What experimental strategies can elucidate the reaction mechanism of fluorination in the pyrrolidine ring?

  • Methodological Answer : Apply kinetic isotope effects (KIE) or in situ spectroscopy (e.g., IR/Raman) to probe transition states. Isotopic labeling (e.g., ¹⁸O in fluorinating agents) can track atom transfer pathways. Computational microkinetic modeling can validate hypotheses derived from experimental data .

Q. How should researchers address contradictions in observed vs. predicted spectroscopic data?

  • Methodological Answer : Perform cross-validation :
  • Replicate experiments under controlled conditions to rule out artifacts.
  • Use multivariate analysis (e.g., PCA) to identify outliers in datasets.
  • Compare computational predictions (e.g., NMR chemical shifts via DFT) with experimental results to resolve discrepancies, as demonstrated in piperidine derivative studies .

Q. What methodologies are suitable for evaluating the compound’s interaction with biological targets?

  • Methodological Answer : Combine biophysical assays :
  • Surface plasmon resonance (SPR) or ITC for binding affinity measurements.
  • Cryo-EM or X-ray crystallography for structural insights into target-ligand interactions.
  • Metabolomics profiling to assess off-target effects, leveraging protocols from related neuroactive pyrrolidine studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride
Reactant of Route 2
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

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